molecular formula C9H11ClN2O2 B6277592 2-(cyclopropylamino)pyridine-4-carboxylic acid hydrochloride CAS No. 2763776-00-5

2-(cyclopropylamino)pyridine-4-carboxylic acid hydrochloride

Cat. No. B6277592
CAS RN: 2763776-00-5
M. Wt: 214.6
InChI Key:
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Description

2-(Cyclopropylamino)pyridine-4-carboxylic acid hydrochloride, also known as 2-CPA HCl, is an organic compound with a wide range of applications in the field of scientific research. It is a white crystalline solid with a molecular weight of 184.6 g/mol and a melting point of 190-192°C. 2-CPA HCl is a versatile compound that has been used in a variety of research studies, ranging from biochemical and physiological effects to synthesis methods and applications in lab experiments.

Mechanism of Action

2-(cyclopropylamino)pyridine-4-carboxylic acid hydrochloride HCl is known to act as a reversible inhibitor of enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine. It binds to the active site of the enzyme and prevents the substrate from binding, thus inhibiting the enzyme’s activity. In addition, 2-(cyclopropylamino)pyridine-4-carboxylic acid hydrochloride HCl has been shown to act as a non-competitive inhibitor of other enzymes, such as catechol-O-methyltransferase and monoamine oxidase, which are involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects
2-(cyclopropylamino)pyridine-4-carboxylic acid hydrochloride HCl has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which can lead to increased levels of acetylcholine and an increase in cholinergic activity. This can result in increased alertness, improved memory, and enhanced cognitive function. In addition, 2-(cyclopropylamino)pyridine-4-carboxylic acid hydrochloride HCl has been shown to inhibit the activity of catechol-O-methyltransferase, which can lead to increased levels of catecholamines, such as dopamine and norepinephrine. This can result in increased energy, improved mood, and enhanced concentration.

Advantages and Limitations for Lab Experiments

The use of 2-(cyclopropylamino)pyridine-4-carboxylic acid hydrochloride HCl in lab experiments offers several advantages. It is a relatively inexpensive compound and is easily obtainable. In addition, it is a relatively stable compound and can be stored for long periods of time without significant degradation. Furthermore, it is a versatile compound that can be used in a variety of research studies.
However, there are also several limitations to the use of 2-(cyclopropylamino)pyridine-4-carboxylic acid hydrochloride HCl in lab experiments. It is a relatively toxic compound and should be handled with caution. In addition, it is a relatively volatile compound and should be stored in an airtight container in a cool, dry place. Furthermore, it is a relatively unstable compound and can decompose rapidly in the presence of light or heat.

Future Directions

There are a variety of potential future directions for the use of 2-(cyclopropylamino)pyridine-4-carboxylic acid hydrochloride HCl in scientific research. It could be used as a tool to study the effects of acetylcholine and other neurotransmitters on the brain. In addition, it could be used to study the effects of different drugs on the activity of enzymes involved in neurotransmitter metabolism. Furthermore, it could be used to study the effects of different drugs on the activity of other enzymes, such as proteases and phosphatases. Finally, it could be used to study the effects of different drugs on the activity of receptors, such as G-protein coupled receptors.

Synthesis Methods

2-(cyclopropylamino)pyridine-4-carboxylic acid hydrochloride HCl can be synthesized via a two-step process. The first step involves the reaction of cyclopropylamine and pyridine-4-carboxylic acid in the presence of an acid catalyst to form the intermediate product, 2-(cyclopropylamino)pyridine-4-carboxylic acid. The second step involves the addition of hydrochloric acid to the intermediate product to form 2-(cyclopropylamino)pyridine-4-carboxylic acid hydrochloride HCl. This two-step process has been widely used in scientific research and is considered to be a reliable and efficient method for the synthesis of 2-(cyclopropylamino)pyridine-4-carboxylic acid hydrochloride HCl.

Scientific Research Applications

2-(cyclopropylamino)pyridine-4-carboxylic acid hydrochloride HCl has been used in a variety of scientific research studies. It has been used as a reagent in the synthesis of various compounds, such as 2-(cyclopropylamino)pyridine-4-carboxaldehyde and 2-(cyclopropylamino)pyridine-4-carboxamide. It has also been used as a ligand in coordination chemistry and as a catalyst in organic synthesis. Furthermore, 2-(cyclopropylamino)pyridine-4-carboxylic acid hydrochloride HCl has been used as a substrate in enzymatic studies and as an inhibitor in biochemical and physiological studies.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(cyclopropylamino)pyridine-4-carboxylic acid hydrochloride involves the reaction of cyclopropylamine with 4-cyanopyridine followed by hydrolysis and acidification to obtain the final product.", "Starting Materials": [ "Cyclopropylamine", "4-cyanopyridine", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve 4-cyanopyridine in ethanol and add cyclopropylamine dropwise with stirring.", "Step 2: Heat the reaction mixture at reflux for several hours.", "Step 3: Cool the reaction mixture and add sodium hydroxide solution to adjust the pH to basic.", "Step 4: Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 5: Concentrate the product and dissolve in water.", "Step 6: Adjust the pH to acidic with hydrochloric acid.", "Step 7: Filter the product and dry to obtain 2-(cyclopropylamino)pyridine-4-carboxylic acid hydrochloride." ] }

CAS RN

2763776-00-5

Product Name

2-(cyclopropylamino)pyridine-4-carboxylic acid hydrochloride

Molecular Formula

C9H11ClN2O2

Molecular Weight

214.6

Purity

95

Origin of Product

United States

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